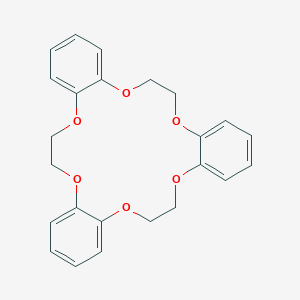

Tribenzo-18-crown-6

描述

Tribenzo-18-crown-6 (TB18C6) is a macrocyclic polyether characterized by three benzene rings fused to an 18-membered crown ether backbone (C₂₀H₂₄O₆, CAS 14187-32-7) . Its rigid structure arises from the planar benzene rings, which constrain conformational flexibility compared to non-aromatic crown ethers like 18-crown-6 (18C6). TB18C6 is synthesized via cesium-assisted cyclization of bisphenol precursors, as described in Scheme 2 of Pedersen’s Method W . The compound’s thermal properties include a melting enthalpy (ΔfusH) of 57.45–57.46 kJ/mol, as calculated by NIST and Joback methods .

属性

CAS 编号 |

14174-10-8 |

|---|---|

分子式 |

C24H24O6 |

分子量 |

408.4 g/mol |

IUPAC 名称 |

2,5,12,15,22,25-hexaoxatetracyclo[24.4.0.06,11.016,21]triaconta-1(30),6,8,10,16,18,20,26,28-nonaene |

InChI |

InChI=1S/C24H24O6/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26-20/h1-12H,13-18H2 |

InChI 键 |

AXWCVSOBRFLCJG-UHFFFAOYSA-N |

规范 SMILES |

C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCOC4=CC=CC=C4O1 |

产品来源 |

United States |

准备方法

Tribenzo-18-crown-6 can be synthesized through a cesium-assisted cyclization process. This involves reacting diphenols or bisphenols with dimesylates of oligoethylene glycols in the presence of cesium carbonate in acetonitrile. The reaction typically occurs under reflux conditions and yields the desired crown ether in high purity .

化学反应分析

Tribenzo-18-crown-6 undergoes various chemical reactions, including complexation with cations and interactions with organic molecules. It can bind two acetonitrile ligands, one on each face of the crown ring . The compound’s conformation is relatively low in energy, but it is not optimized for cation binding. Common reagents used in these reactions include acetonitrile and other organic solvents.

科学研究应用

Tribenzo-18-crown-6 has several scientific research applications. It is used in the design of supramolecular materials, where it can be functionalized to create hybrid materials with unique properties . These materials can be used in various fields, including chemistry, biology, and industry. For example, this compound has been used to create luminescent liquid crystalline hybrid materials by embedding octahedral molybdenum cluster anions .

作用机制

The mechanism of action of tribenzo-18-crown-6 involves its ability to form complexes with cations. This complexation is driven by the crown ether’s ability to create a stable environment for the cation within its central cavity. The molecular targets and pathways involved in this process include the formation of weak hydrogen bonds between the acetonitrile methyl groups and the crown oxygen atoms .

相似化合物的比较

Structural and Conformational Differences

Key Findings :

- TB18C6’s three benzene rings introduce torsional strain, reducing cavity symmetry compared to DB18C6 and 18C6 .

- DB18C6 retains intramolecular hydrogen bonds like 18C6 but exhibits restricted rotation due to aromatic rings, as shown in CONFLEX conformational studies .

- 18C6’s flexibility allows optimal coordination with K⁺, while TB18C6’s rigidity may favor larger cations like Cs⁺ or UO₂²⁺ .

Thermodynamic and Binding Properties

Key Findings :

- TB18C6 forms stable complexes with Rb⁺ and Cs⁺ due to its distorted cavity, as shown in Rb[TB18C6]picrate crystal structures .

- DB18C6 exhibits strong affinity for UO₂²⁺ in binary solvent systems (e.g., methanol-acetonitrile), with log K values > 5 .

- 18C6’s selectivity for K⁺ over Na⁺ is driven by hydration energy differences: displacing water from Na⁺ requires +15 kJ/mol more energy than K⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。